molecular formula C17H23N5O3S B2974703 3-[(4-allylpiperazino)carbonyl]-6-butylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1251597-14-4

3-[(4-allylpiperazino)carbonyl]-6-butylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

Cat. No.: B2974703
CAS No.: 1251597-14-4
M. Wt: 377.46
InChI Key: GBRFPWIVVKXUHF-UHFFFAOYSA-N
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Description

The compound “3-[(4-allylpiperazino)carbonyl]-6-butylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione” is a complex organic molecule that contains several functional groups and rings, including a pyrimidine ring and a piperazine ring . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The presence of the pyrimidine ring and the piperazine ring could potentially influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Pyrimidines can participate in a variety of reactions due to the presence of the nitrogen atoms in the ring .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A range of novel compounds, including pyrazolo[3,4-d]pyrimidine derivatives, have been synthesized using various methods. These compounds have shown significant potential in antimicrobial activity. For instance, a study demonstrated the synthesis of fused heterocycles, emphasizing the importance of such compounds in antimicrobial research (Shaaban, 2008). Additionally, novel synthesis methods have led to the creation of compounds with significant antibacterial activity, as shown in the research on pyrazolo[3,4-d]pyrimidine derivatives (Rostamizadeh et al., 2013).

Anticancer Properties

The anticancer potential of various pyrimidine derivatives, including isothiazolo[5,4-d]pyrimidines, has been explored in several studies. For example, certain derivatives showed strong activity against various cancers like L-1210 leukemia and Sa-180 sarcoma (Machoń et al., 1987). In another study, novel pyrazolo[4,3-c]pyridine derivatives were investigated for their anticancer activity against human breast, liver, and colon carcinoma cell lines, highlighting the therapeutic potential of these compounds in cancer treatment (Metwally & Deeb, 2018).

Antiviral Properties

Some pyrimidine derivatives exhibit notable antiviral properties. For instance, thiazolo[4,5-d]pyrimidines have shown significant in vitro activity against human cytomegalovirus (HCMV), indicating their potential as antiviral agents (Revankar et al., 1998). This highlights the potential of these compounds in developing new treatments for viral infections.

Structural and Synthetic Studies

Various studies have focused on the synthesis and structural analysis of pyrimidine derivatives. These studies are crucial in understanding the chemical properties and potential applications of these compounds. For example, research on the synthesis of 3,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2(1H)-thione provided valuable insights into new synthetic methods and their applications in medicinal chemistry (Fizer et al., 2013).

Future Directions

Future research could involve studying the biological activity of this compound, determining its mechanism of action, and optimizing its structure for increased activity or reduced side effects. Further studies could also explore its potential uses in medicine or other fields .

Properties

IUPAC Name

6-butyl-3-(4-prop-2-enylpiperazine-1-carbonyl)-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3S/c1-3-5-7-22-15(23)13-12(18-17(22)25)14(26-19-13)16(24)21-10-8-20(6-4-2)9-11-21/h4H,2-3,5-11H2,1H3,(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRFPWIVVKXUHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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